molecular formula C18H25N3O2 B048967 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, 6-methyl-N-octyl-4-oxo- CAS No. 125055-59-6

4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, 6-methyl-N-octyl-4-oxo-

Cat. No. B048967
M. Wt: 315.4 g/mol
InChI Key: GITXJJGLSZCFIR-UHFFFAOYSA-N
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Description

4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, 6-methyl-N-octyl-4-oxo- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism Of Action

The mechanism of action of 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, 6-methyl-N-octyl-4-oxo- is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It also modulates the activity of certain signaling pathways that are involved in inflammation and neurodegeneration.

Biochemical And Physiological Effects

Studies have shown that 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, 6-methyl-N-octyl-4-oxo- has several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. It also modulates the activity of certain signaling pathways that are involved in inflammation and neurodegeneration. Additionally, it has been shown to have anti-inflammatory properties and can reduce the levels of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

One of the major advantages of using 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, 6-methyl-N-octyl-4-oxo- in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a potential candidate for the development of new anti-cancer drugs. However, one of the limitations of using this compound in lab experiments is its low yield and high cost of synthesis.

Future Directions

There are several future directions for the study of 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, 6-methyl-N-octyl-4-oxo-. One direction is to study its potential use as an anti-cancer drug. Another direction is to study its potential use as an anti-inflammatory agent and as a treatment for neurodegenerative diseases. Additionally, further studies are needed to understand the mechanism of action of this compound and to optimize its synthesis method to increase yield and reduce cost.

Scientific Research Applications

4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, 6-methyl-N-octyl-4-oxo- has been studied extensively for its potential applications in various fields of scientific research. One of the major applications of this compound is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent and as a treatment for neurodegenerative diseases.

properties

CAS RN

125055-59-6

Product Name

4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, 6-methyl-N-octyl-4-oxo-

Molecular Formula

C18H25N3O2

Molecular Weight

315.4 g/mol

IUPAC Name

6-methyl-N-octyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C18H25N3O2/c1-3-4-5-6-7-8-12-19-17(22)15-13-20-16-11-9-10-14(2)21(16)18(15)23/h9-11,13H,3-8,12H2,1-2H3,(H,19,22)

InChI Key

GITXJJGLSZCFIR-UHFFFAOYSA-N

SMILES

CCCCCCCCNC(=O)C1=CN=C2C=CC=C(N2C1=O)C

Canonical SMILES

CCCCCCCCNC(=O)C1=CN=C2C=CC=C(N2C1=O)C

Other CAS RN

125055-59-6

synonyms

2-methyl-N-octyl-10-oxo-1,7-diazabicyclo[4.4.0]deca-2,4,6,8-tetraene-9 -carboxamide

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture containing 16.32 g (0.08 mol) of 6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid and 12.4 ml (0.088 mol) of triethylamine in 480 ml of chloroform is cooled below -10° C. by ice-salt. A solution of 6.5 ml (0.08 mol) of methyl chloroformate in 40 ml of chloroform is dropped to the above mixture at a temperature between -13° C. and -16° C. during 25 minutes. After stirring for 5 minutes, 11.37 g (0.088 mol) of octylamine dissolved in 80 ml of chloroform are dropped to the above solution at a temperature between -13° C. and -16° C. during 40 minutes. The reaction mixture is stirred at the same temperature for 1 hour and then allowed to stand overnight under cooling by ice. For working up, the reaction mixture is washed 3 times with 150 ml of 5% sodium hydrogen carbonate solution each and then 3 times with 150 ml of water each. The organic phase is dried over anhydrous sodium sulfate, filtered and evaporated to obtain 15.4 g (61.0%) of the named product as yellow crystals after recrystallization from ethanol, m.p.: 108°-110° C.
Quantity
16.32 g
Type
reactant
Reaction Step One
Quantity
12.4 mL
Type
reactant
Reaction Step One
Quantity
480 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice-salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6.5 mL
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
11.37 g
Type
reactant
Reaction Step Four
Quantity
80 mL
Type
solvent
Reaction Step Four
Yield
61%

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